Diiminosuccinonitrile

説明

Historical Context and Evolution of Academic Inquiry into Diiminosuccinonitrile

The journey of this compound into the realm of known chemical entities began in the early 1970s. Chemists at E. I. du Pont de Nemours & Company first synthesized and characterized this novel compound, reporting their findings in a seminal 1971 publication in the Journal of the American Chemical Society. researchgate.netdatapdf.com This initial work laid the groundwork for all subsequent investigations into its properties and reactivity.

Early academic inquiry was significantly influenced by the compound's relationship with diaminomaleonitrile (B72808) (DAMN), a tetramer of hydrogen cyanide. datapdf.comnih.gov DISN can be synthesized from the oxidation of DAMN, a molecule considered a key intermediate in prebiotic chemical evolution theories. nih.govnih.govscience.gov This connection sparked interest in DISN's potential role in the origins of life, particularly as a prebiotic phosphorylating agent. nih.govnih.gov Researchers have explored its capacity to facilitate the formation of crucial biomolecules, such as phosphate (B84403) esters, under primitive Earth conditions. nih.gov

Over the decades, the focus of academic inquiry has broadened. While its prebiotic significance continues to be an area of study, a substantial body of research has been dedicated to harnessing DISN's unique reactivity in organic synthesis. Its utility as a versatile building block for a wide array of heterocyclic compounds has been a primary driver of ongoing research. researchgate.netosti.govnih.gov

Foundational Principles of this compound Chemistry

The chemistry of this compound is characterized by its specific synthesis, distinct structure, and high reactivity.

Synthesis: The primary and most efficient route to this compound is the base-catalyzed addition of hydrogen cyanide to cyanogen (B1215507). datapdf.com This reaction is typically performed at low temperatures. Another method involves the oxidation of diaminomaleonitrile (DAMN). nih.gov

Structure and Properties: this compound is a white to tan crystalline solid. datapdf.com It is a relatively small molecule with a high nitrogen content.

Reactivity: DISN is known for its high reactivity, which stems from the presence of two imino groups and two nitrile groups. It readily participates in a variety of chemical transformations, most notably cycloaddition reactions. lookchem.comrsc.orgunimas.myacs.org This reactivity allows it to serve as a potent electrophile and a precursor to complex molecular architectures.

Significance of this compound in Contemporary Chemical Research

The importance of this compound in modern chemical research is multifaceted, with significant contributions to heterocyclic synthesis, prebiotic chemistry, and materials science.

Heterocyclic Synthesis: A primary application of DISN is in the synthesis of nitrogen-containing heterocyclic compounds. Its ability to undergo [4+2] cycloaddition reactions with electron-rich olefins and ynamines provides a direct route to pyrazine (B50134) derivatives. rsc.org These pyrazine structures are themselves valuable intermediates in the creation of more complex molecules. Furthermore, DISN has been utilized in the synthesis of other heterocyclic systems, such as imidazoles and other nitrogen-rich compounds. scilit.com

Prebiotic Chemistry: As mentioned, DISN continues to be a subject of investigation in the context of the chemical origins of life. Its ability to act as a phosphorylating agent and facilitate the cyclization of nucleotides like adenosine (B11128) monophosphate (AMP) underscores its potential role in the formation of RNA precursors on the early Earth. nih.govnih.gov Studies have shown that DISN can effect the cyclization of 3'-adenosine monophosphate to adenosine 2',3'-cyclic phosphate in significant yields. nih.gov

Materials Science: The high nitrogen content and reactive nature of DISN make it a precursor of interest in materials science. For instance, it is a key starting material in the synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), an insensitive high-explosive material. osti.gov The synthesis of such energetic materials highlights the utility of DISN in creating compounds with specific and valuable physical properties.

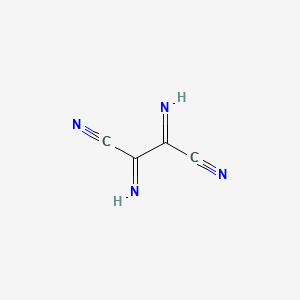

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethanediimidoyl dicyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4/c5-1-3(7)4(8)2-6/h7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFLTGRGLUCRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=N)C(=N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951016 | |

| Record name | Diiminobutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28321-79-1 | |

| Record name | 2,3-Diiminobutanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28321-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diiminosuccinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028321791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diiminobutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiminosuccinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Diiminosuccinonitrile

Established Synthetic Pathways for Diiminosuccinonitrile

The synthesis of this compound has been approached through several established chemical routes. These methods form the foundation of its availability for further chemical investigation and application.

Conventional Reaction Protocols

Historically, the most prominent and conventional method for synthesizing this compound is through the oxidation of its precursor, diaminomaleonitrile (B72808) (DAMN). nasa.govnih.gov DAMN, which is a tetramer of hydrogen cyanide (HCN), can be readily oxidized to form DISN. nih.gov This transformation is a key step in the chemical pathway originating from simple prebiotic molecules.

One of the earliest and most frequently cited protocols involves the use of iron(III) chloride (FeCl₃) as the oxidizing agent. nih.gov In this process, DAMN is treated with an aqueous solution of Fe³⁺, which facilitates the removal of two hydrogen atoms to form the characteristic diimine structure of DISN.

Another established, though less common, pathway involves the reaction of hydrogen cyanide with cyanogen (B1215507) ((CN)₂). acs.orgdss.go.th This method proceeds via the addition of the cyanide ion across the nitrile groups of cyanogen, directly forming the this compound structure. dss.go.th

Table 1: Overview of Conventional Synthetic Protocols for this compound

| Starting Material(s) | Key Reagent/Process | Product | Reference |

|---|---|---|---|

| Diaminomaleonitrile (DAMN) | Oxidation (e.g., with Fe³⁺) | This compound (DISN) | nih.gov |

Refinements and Yield Optimization Strategies

Strategies for yield optimization typically involve the careful control of reaction parameters such as temperature, pressure, solvent choice, and reagent purity. numberanalytics.com In the synthesis of DAMN from acetone (B3395972) cyanohydrin (a source of HCN), it was found that the choice of catalyst significantly influences the yield. For instance, using thiophenol as a catalyst resulted in higher yields of DAMN compared to ethanethiol, particularly in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). sci-hub.se Such optimizations in the formation of the precursor are crucial for maximizing the subsequent production of DISN.

Table 2: Catalyst Effect on the Yield of Diaminomaleonitrile (DAMN) in DMF

| Catalyst | Yield of DAMN (%) |

|---|---|

| None | 10 |

| Ethanethiol | 19 |

| Thiophenol | 41 |

Data sourced from a study on organosulfur-catalyzed synthesis of DAMN. sci-hub.se

Novel Approaches in this compound Synthesis

In line with the evolution of chemical synthesis, novel approaches are being explored to produce this compound more efficiently and sustainably. These methods often incorporate principles of green chemistry and advanced catalytic systems.

Green Chemistry Principles in this compound Production

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.eduinstituteofsustainabilitystudies.com Applying these principles to the synthesis of this compound involves several key considerations:

Prevention of Waste : Designing syntheses to minimize byproduct formation is a primary goal. acs.org

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. acs.org

Safer Solvents and Auxiliaries : Reducing the use of hazardous solvents and separation agents. sigmaaldrich.com

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. instituteofsustainabilitystudies.comsigmaaldrich.com

A practical application of these principles can be seen in studies on the polymerization of DAMN, the precursor to DISN. Research into the solvothermal polymerization of DAMN identified protic n-alcohols like n-hexanol as ideal eco-friendly solvents. nih.gov These solvents led to nearly quantitative yields and significantly reduced the formation of hydrolysis and oxidation byproducts compared to traditional hydrothermal conditions. nih.govacs.org Applying such green solvent strategies to the oxidation of DAMN to DISN could represent a significant step towards a more sustainable production process.

Catalytic Methodologies for Enhanced this compound Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective chemical transformations with reduced waste. nih.govunivie.ac.at The development of catalytic methods for DISN synthesis aims to replace stoichiometric reagents with more efficient catalytic systems. frontiersin.org

While the conventional oxidation of DAMN often uses stoichiometric amounts of Fe³⁺, research into catalytic oxidation is an active area. The use of metal oxides, such as those of iron and copper supported on zeolites, has shown high catalytic activity for the conversion of HCN, the ultimate building block of DISN. unito.it This suggests a potential for developing heterogeneous catalysts for the entire synthetic sequence.

Mechanistic Elucidation of this compound Formation

Understanding the reaction mechanism is fundamental to controlling and optimizing a chemical synthesis. The formation of this compound is primarily understood as the oxidation of diaminomaleonitrile. This process involves the formal removal of two protons and two electrons from the two amino groups of DAMN, leading to the formation of two carbon-nitrogen double bonds (imines).

A proposed mechanism for an alternative formation route, starting from hydrogen cyanide and cyanogen, involves the nucleophilic addition of a cyanide ion (CN⁻) to one of the nitrile groups of the cyanogen molecule. This is followed by a second addition to the other nitrile group, ultimately yielding the this compound structure. dss.go.th

The role of DISN as an oxidation product of the HCN tetramer (DAMN) is also a key feature in proposed mechanisms for the prebiotic synthesis of nucleobases like adenine. csic.es In these schemes, DISN is formed in situ and then reacts with other HCN derivatives. csic.es Investigations into the organosulfur-catalyzed synthesis of DAMN have employed techniques like electrospray ionization mass spectrometry (ESI-MS) to identify intermediates and confirm the proposed reaction pathway, providing a deeper understanding of the formation of this crucial precursor. sci-hub.se

Reaction Pathway Analysis of this compound Synthesis

The primary and most frequently cited synthetic route to this compound (DISN) involves the oxidation of its direct precursor, diaminomaleonitrile (DAMN). nih.govru.nl DAMN itself is a crucial intermediate, recognized as the tetramer of hydrogen cyanide (HCN), and its formation is a key step in the oligomerization of HCN. ru.nlmdpi.com The conversion of DAMN to DISN is an oxidative process, often achieved using oxidizing agents such as ferric ions (Fe³⁺). nih.gov

Oligomerization of HCN to form DAMN: Hydrogen cyanide undergoes oligomerization to produce various compounds, with diaminomaleonitrile being a key, stable intermediate. ru.nl

Oxidation of DAMN to DISN: Diaminomaleonitrile is subsequently oxidized to yield this compound. nih.govru.nl

This reaction has been of significant interest in the field of prebiotic chemistry, which explores the chemical origins of life. In this context, the oxidation of DAMN to DISN can be facilitated by naturally occurring minerals, such as clays (B1170129) like montmorillonite (B579905) that contain ferric iron (Fe³⁺) within their lattice structure. ru.nl The reactive nature of DISN once formed makes it a candidate for further reactions, such as the synthesis of pyrazine (B50134) derivatives through condensation with DAMN. unimas.myosti.gov While the oxidation of DAMN is the principal pathway, the synthesis of the DAMN precursor itself has been subject to mechanistic studies, including investigations into organosulfur-catalyzed routes from HCN. sci-hub.se

Table 1: Key Stages in the Primary Synthesis Pathway of this compound

| Stage | Reactant(s) | Product | Catalyst/Reagent Example | Reference |

| 1 | Hydrogen Cyanide (HCN) | Diaminomaleonitrile (DAMN) | Base or Organosulfur Catalyst | ru.nlsci-hub.se |

| 2 | Diaminomaleonitrile (DAMN) | This compound (DISN) | Ferric Iron (Fe³⁺) | nih.govru.nl |

Intermediate Identification and Characterization Techniques in this compound Synthesis

The investigation of the synthesis pathway for this compound relies heavily on the identification and characterization of key intermediates, the most prominent of which is diaminomaleonitrile (DAMN). nih.govru.nl The mechanistic studies of the formation of DAMN from hydrogen cyanide have employed advanced analytical techniques to detect transient species.

One notable example is the investigation of a thiocyanate-mediated synthesis of DAMN, where electrospray ionization mass spectrometry (ESI-MS) was utilized as a powerful tool for sensitive detection of reaction intermediates. sci-hub.se This technique allows for the recording of ion currents of individual species as a function of time, providing crucial mechanistic information based on the relative concentrations of intermediates throughout the reaction. sci-hub.se

A range of modern analytical methods are employed to identify and elucidate the structure of intermediates in complex organic syntheses. These techniques are crucial for confirming the identity of precursors like DAMN and for tracking the progress of the reaction to DISN.

Table 2: Techniques for Intermediate Characterization in Organic Synthesis

| Technique | Application in Synthesis Analysis | Key Information Provided | Reference |

| Mass Spectrometry (MS) | Identification of intermediates by their mass-to-charge ratio. ESI-MS is particularly useful for detecting charged or polar intermediates in solution. | Molecular weight and fragmentation patterns, allowing for the deduction of molecular formula and structural elements. | sci-hub.setandfonline.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the detailed molecular structure of isolated intermediates. ¹H and ¹³C NMR are standard methods. | Information on the chemical environment of atoms (e.g., protons, carbon), revealing connectivity and functional groups. | tandfonline.comphysicsandmathstutor.com |

| Infrared (IR) Spectroscopy | Identification of specific functional groups present in intermediates. | Detection of characteristic vibrational frequencies of bonds (e.g., C≡N, N-H, C=N), confirming structural features. | tandfonline.comphysicsandmathstutor.com |

| Chromatography (e.g., HPLC, GC) | Separation and purification of intermediates from the reaction mixture for subsequent analysis. | Isolation of pure compounds, which is often a prerequisite for unambiguous characterization by spectroscopic methods. | physicsandmathstutor.com |

The combined use of these techniques allows researchers to build a comprehensive picture of the reaction mechanism, confirming the structure of stable intermediates like DAMN and providing insights into the more transient species that lead to the final product, this compound.

Reactivity and Reaction Chemistry of Diiminosuccinonitrile

Nucleophilic and Electrophilic Characteristics of Diiminosuccinonitrile

The electronic structure of this compound is key to understanding its reactivity. The electron-withdrawing nature of the four nitrogen atoms makes the carbon backbone electron-deficient and thus highly susceptible to attack by nucleophiles. This inherent electrophilicity is a defining characteristic of DISN's reaction chemistry.

The carbon-nitrogen double bonds (imino bonds) in this compound are polarized, with the carbon atoms being electrophilic centers. This facilitates the addition of nucleophiles across these bonds. A notable example is the reaction of DISN with olefins. In these reactions, the 1,4-diazabutadiene system of DISN can behave as a zwitterionic nitrenium ion equivalent, reacting with nucleophilic olefins to form aziridine (B145994) derivatives.

For instance, the reaction of DISN with styrene (B11656) and its derivatives in acetonitrile (B52724) at room temperature yields 2-amino-3-(2-arylaziridin-1-yl)maleonitrile. The electronic nature of the substituents on the olefin significantly influences the reaction products.

| Olefin Reactant | Product | Yield (%) |

| Styrene | 2-amino-3-(2-phenylaziridin-1-yl)maleonitrile | 50-80 |

| p-Chlorostyrene | 2-amino-3-(2-(4-chlorophenyl)aziridin-1-yl)maleonitrile | 50-80 |

| p-Bromostyrene | 2-amino-3-(2-(4-bromophenyl)aziridin-1-yl)maleonitrile | 50-80 |

This table presents data on the addition reactions of DISN with various styrenes.

The nitrile groups in this compound are generally less reactive towards nucleophilic substitution compared to the imino carbons. Nucleophilic attack on the carbon of a cyanide group is a known reaction for many nitriles, leading to the displacement of the cyanide ion. However, in the case of DISN, the high electrophilicity of the imino carbons means that nucleophilic attack preferentially occurs at these sites.

For a substitution reaction to occur at the cyanide moieties of DISN, a strong nucleophile and specific reaction conditions would be required to overcome the preferential attack at the imino groups. While direct displacement of the cyanide groups on DISN is not a commonly reported reaction pathway, the chemistry of nitriles suggests that under forcing conditions, it could be theoretically possible. The cyanide ion is a reasonably good leaving group, and with a potent nucleophile, a substitution reaction could potentially be induced.

Cycloaddition Chemistry of this compound

The conjugated diimine system of this compound makes it an excellent candidate for participating in cycloaddition reactions. These reactions are powerful tools in organic synthesis for the construction of cyclic and heterocyclic compounds.

This compound can act as a diene component in [4+2] cycloaddition reactions, which are also known as Diels-Alder reactions. In these reactions, DISN reacts with a dienophile (an alkene or alkyne) to form a six-membered heterocyclic ring. The high reactivity of DISN allows it to be a versatile intermediate in the synthesis of various nitrogen-containing heterocycles. For example, the reaction of DISN with certain electron-rich olefins can lead to the formation of dihydropyrazine (B8608421) derivatives after subsequent reactions of the initial cycloadduct.

The utility of DISN in heterocyclic synthesis is significant, as it provides a direct route to complex nitrogen-containing ring systems that are prevalent in many biologically active molecules and functional materials.

Beyond [4+2] cycloadditions, the conjugated system of this compound suggests its potential to participate in other types of pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements.

Electrocyclic Reactions: These are intramolecular pericyclic reactions that involve the formation of a sigma bond between the ends of a conjugated system, leading to a cyclic product. For a conjugated system like the 1,4-diazabutadiene of DISN, a thermal or photochemical electrocyclization could theoretically lead to the formation of a four-membered diazacyclobutene ring. The stereochemical outcome of such a reaction would be governed by the Woodward-Hoffmann rules, depending on the number of π-electrons involved and whether the reaction is induced by heat or light.

Sigmatropic Rearrangements: These are concerted intramolecular reactions where a sigma bond migrates across a conjugated π-electron system. While there are no specific examples reported for this compound itself, analogous nitrogen-containing conjugated systems are known to undergo such rearrangements. A hypothetical sigmatropic rearrangement in a derivative of DISN could involve the migration of a substituent along the C-N-C-N backbone.

Polymerization Reactions Initiated by or Involving this compound

This compound can be involved in polymerization reactions, either as a catalyst, a monomer precursor, or potentially as a monomer itself. Its high reactivity makes it an interesting candidate for the synthesis of nitrogen-rich polymers.

This compound has been shown to act as a cocatalyst in the base-catalyzed tetramerization of hydrogen cyanide to produce diaminomaleonitrile (B72808). In this process, DISN facilitates the conversion of hydrogen cyanide into its tetramer on a molar basis, showcasing its catalytic role in the polymerization of HCN.

Furthermore, this compound is a direct precursor to diaminomaleonitrile (DAMN) through reduction. DAMN is a well-known monomer for the synthesis of various polymers. For instance, DAMN can undergo self-polymerization under thermal or solvothermal conditions to produce C=N based polymers. The ease of conversion of DISN to DAMN makes it an important starting material for these polymeric materials.

The synthesis of polyimides, a class of high-performance polymers, often involves the reaction of a diamine with a dianhydride. As diaminomaleonitrile is a diamine, it, and by extension its precursor this compound, is a potential building block for novel polyimides with unique properties conferred by the nitrile groups.

Homopolymerization Pathways of this compound

While this compound is known to be a key intermediate in the polymerization of hydrogen cyanide (HCN), detailed studies exclusively focusing on the homopolymerization of DISN are not extensively documented in publicly available literature. However, based on its chemical structure and reactivity, several potential homopolymerization pathways can be proposed. The presence of nucleophilic imino groups and electrophilic carbon atoms of the nitrile groups suggests that DISN could undergo self-addition reactions.

One plausible pathway is a step-growth polymerization mechanism. This could involve the nucleophilic attack of the nitrogen atom of an imino group of one DISN molecule on the carbon atom of a nitrile group of another DISN molecule. This would lead to the formation of a dimer with a newly formed carbon-nitrogen bond. This process could then continue, with the resulting oligomers and polymers retaining reactive imino and nitrile end groups, allowing for further chain growth.

Another possibility is a chain-growth polymerization mechanism, potentially initiated by a catalyst or initiator that can activate the double bonds of the imino groups or the triple bonds of the nitrile groups. Thermal conditions could also potentially induce the polymerization of DISN, leading to the formation of complex, nitrogen-rich polymers. The exact structure of the resulting polymer would depend on the specific reaction conditions and the dominant polymerization pathway.

It is important to note that without specific experimental studies on the homopolymerization of pure DISN, these proposed pathways remain theoretical. Further research is needed to elucidate the precise mechanisms and characterize the resulting polymeric structures.

Copolymerization Strategies with this compound

Information regarding specific copolymerization strategies involving this compound as a monomer is limited in available scientific literature. However, the reactive nature of DISN, with its electron-withdrawing nitrile groups and nucleophilic imino groups, suggests its potential as a comonomer in various polymerization reactions.

One potential strategy would involve the copolymerization of DISN with electron-rich comonomers. Monomers containing electron-donating groups could engage in a donor-acceptor type copolymerization with the electron-deficient DISN. For instance, a comonomer with a vinyl group and an electron-donating substituent could potentially react with DISN in a radical or ionic copolymerization.

Furthermore, the imino groups of DISN could participate in condensation copolymerization reactions. For example, copolymerization with a dicarboxylic acid or its derivative could lead to the formation of a polyamide-like structure. Similarly, reaction with a dialdehyde (B1249045) or diketone could result in the formation of a polyimine or poly-Schiff base.

The feasibility and outcome of such copolymerization strategies would depend on several factors, including the reactivity ratios of the comonomers, the type of initiator or catalyst used, and the reaction conditions such as temperature and solvent. Experimental investigation is necessary to explore these potential copolymerization strategies and to characterize the properties of the resulting copolymers.

Redox Chemistry of this compound

The redox chemistry of this compound is a critical aspect of its reactivity, influencing its role in various chemical transformations. The presence of both oxidizable imino groups and reducible nitrile groups suggests that DISN can participate in a range of electron transfer processes.

Electrochemical Studies and Electron Transfer Processes of this compound

Specific electrochemical studies, such as cyclic voltammetry, performed directly on this compound are not extensively reported in the literature. However, insights into its potential electrochemical behavior can be inferred from the study of related compounds containing similar functional groups, such as conjugated dinitriles and diimines.

It is anticipated that DISN would exhibit both oxidative and reductive processes. The imino groups could be oxidized at the anode, leading to the formation of radical cations or further oxidation products. The potential at which this oxidation occurs would provide information about the electron-donating ability of the imino groups.

Conversely, the nitrile groups are expected to be reducible at the cathode. The electrochemical reduction of nitrile groups typically proceeds through the formation of radical anions, which can then be further reduced or participate in subsequent chemical reactions. The reduction potential would be indicative of the electron-accepting nature of the nitrile moieties in the DISN molecule.

Chemical Oxidation and Reduction Methodologies of this compound

The chemical oxidation and reduction of this compound offer pathways to synthesize new derivatives and understand its reactivity.

Chemical Oxidation:

The imino groups in this compound are susceptible to oxidation by various chemical oxidizing agents. Strong oxidizing agents could potentially lead to the cleavage of the C=N bonds or the formation of N-oxides. Milder oxidizing agents might selectively oxidize the imino groups to other functionalities. The choice of the oxidizing agent and reaction conditions would be crucial to control the selectivity of the oxidation reaction. Common oxidizing agents that could be explored for the oxidation of DISN are listed in the table below.

| Oxidizing Agent Category | Specific Examples | Potential Outcome |

| Peroxides | Hydrogen peroxide, Peroxy acids | N-Oxide formation or bond cleavage |

| Metal-based oxidants | Potassium permanganate, Chromium trioxide | Complex oxidation products, potential for over-oxidation |

| Halogen-based reagents | N-Bromosuccinimide (NBS) | Halogenation at various positions |

Chemical Reduction:

The reduction of this compound can target either the imino or the nitrile groups, or both. A notable example of the reduction of DISN is its reaction with hydrogen cyanide, which acts as a reducing agent to yield diaminomaleonitrile. This reaction is a key step in the prebiotic synthesis of purines.

Hydride reagents are commonly used for the reduction of nitriles and imines. The choice of the hydride reagent can allow for selective reduction. For instance, a mild reducing agent might selectively reduce the imino groups to amino groups, while a stronger reducing agent could reduce both the imino and nitrile groups. The table below summarizes some common reducing agents and their potential application to DISN.

| Reducing Agent Category | Specific Examples | Potential Outcome |

| Hydride Reagents | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Reduction of imino and/or nitrile groups to amines |

| Catalytic Hydrogenation | H₂ with Pd, Pt, or Ni catalyst | Reduction of both imino and nitrile groups |

| Dissolving Metal Reduction | Sodium in liquid ammonia | Reduction of nitrile groups |

Systematic studies employing these and other methodologies are necessary to fully explore the chemical oxidation and reduction of this compound and to isolate and characterize the resulting products.

Coordination Chemistry of Diiminosuccinonitrile and Its Derivatives

Ligand Design Principles for Diiminosuccinonitrile-Based Systems

The design of ligands based on this compound is guided by the desire to create specific coordination environments and to tune the electronic properties of the resulting metal complexes. The fundamental structure of DISN, with its two imino groups, provides a basis for several coordination modes.

In its simplest coordination mode, this compound can act as a monodentate ligand, binding to a metal center through one of its nitrogen atoms. rsc.org This mode of coordination is less common for the neutral DISN molecule itself but can be envisaged in situations where steric hindrance or the electronic preferences of the metal center favor single-point attachment. For monodentate coordination to occur, the other potential donor sites of the ligand would typically be sterically blocked or electronically deactivated. The lone pair of electrons on one of the imino nitrogen atoms can form a coordinate covalent bond with a Lewis acidic metal center. rsc.org

More commonly, this compound and its derivatives function as bidentate or polydentate ligands, forming stable chelate rings with metal ions. rsc.orgresearchgate.net The two nitrogen atoms of the imino groups are ideally positioned to form a five-membered chelate ring with a metal center. worktribe.com This bidentate N,N'-coordination is a prevalent structural motif in the coordination chemistry of α-diimine ligands. tandfonline.comworktribe.comrsc.orgresearchgate.net

The versatility of the DISN framework allows for the design of more complex polydentate ligands. By incorporating other donor functionalities into the DISN backbone, ligands with higher denticity can be synthesized. For instance, substitution at the carbon atoms of the succinonitrile (B93025) core could introduce additional donor atoms, leading to tridentate or tetradentate ligands. The chelate effect, which describes the enhanced stability of complexes containing polydentate ligands compared to those with analogous monodentate ligands, is a key driving force for designing such architectures. rsc.orgresearchgate.net The formation of multiple chelate rings generally leads to thermodynamically more stable metal complexes.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound often involves the direct reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are typically characterized by a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

A variety of transition metal complexes of this compound have been synthesized and studied. The reactions of DISN with transition metal precursors can lead to the formation of complexes where the DISN ligand is in its neutral form or as a reduced anionic species.

For example, the reaction of diaminomaleonitrile (B72808) (a precursor to DISN) with rhodium and ruthenium precursors has been reported to yield complexes of this compound. acs.org Similarly, platinum(II) complexes of the formula [Pt(DISN)₂] have been prepared. nih.gov In some instances, the reaction of diaminomaleonitrile with metal salts can lead to the in-situ formation of this compound which then coordinates to the metal. researchgate.net

A notable example is the cofacial dimer of a this compound complex containing a Co(II)-Co(II) bond, which can be reduced to a monomeric Co(I) complex. Current time information in Bangalore, IN. Computational studies on adducts of cobalt diketonates with diiminosuccinonitriles have also been performed to investigate their potential for valence tautomeric behavior. orientjchem.org

The characterization of these complexes relies heavily on techniques such as X-ray crystallography to determine the solid-state structure, and various spectroscopic methods including infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectroscopy to probe the ligand's coordination and the electronic properties of the complex. tandfonline.comworktribe.com

| Complex | Metal | Key Structural Feature | Reference |

| [Pt(DISN)₂][PtCl₂(C₆H₅CN)₂] | Platinum | Contains both [Pt(DISN)₂] and [PtCl₂(C₆H₅CN)₂] units | nih.gov |

| Cofacial Co(II)-DISN dimer | Cobalt | Features a metal-metal bond | Current time information in Bangalore, IN. |

| Heteroleptic Iron(II) complex | Iron | Contains a this compound ligand (referred to as iminosuccinonitrile in the text) | swarthmore.edu |

While the coordination chemistry of this compound with transition metals is relatively well-explored, documented examples of its adducts with main group elements are less common. However, the broader class of α-diimine ligands, to which DISN belongs, has been shown to form stable complexes with various main group elements, including those from groups 1, 2, 13, and 14. tandfonline.comworktribe.comrsc.orgresearchgate.net

Research on α-diimine complexes of aluminum has demonstrated that these ligands can coordinate to the metal center, and the resulting complexes can exhibit redox activity. nih.gov Similarly, complexes of tin with α-diimine ligands have been synthesized and characterized. jocpr.com Boron complexes with related nitrogen-containing chelating ligands have also been extensively studied. nih.govmdpi.comrsc.org Given these precedents, it is highly probable that this compound can form stable adducts with main group elements such as aluminum, tin, silicon, and boron. These potential adducts are expected to feature coordination of the diimino nitrogen atoms to the main group element center. The synthesis would likely involve the reaction of a main group halide or alkyl with this compound. The characterization of such adducts would employ techniques like multinuclear NMR spectroscopy (e.g., ¹¹B, ²⁷Al, ²⁹Si, ¹¹⁹Sn) and X-ray crystallography. rsc.orgresearchgate.netsioc-journal.cnmdpi.commdpi.com

Electronic Structure and Bonding in this compound Coordination Compounds

Molecular Orbital (MO) theory provides a powerful framework for describing the bonding in these complexes. rsc.orgmdpi.comgoogle.com The interaction between the metal orbitals and the σ-donating lone pairs of the diimino nitrogen atoms leads to the formation of bonding and antibonding molecular orbitals. Furthermore, the π-system of the this compound ligand can participate in π-bonding interactions with appropriate metal d-orbitals.

In transition metal complexes, the d-orbitals of the metal are split in energy by the ligand field, giving rise to the characteristic electronic transitions observed in their UV-visible spectra. tandfonline.com For α-diimine ligands, which are known to be redox-active, the possibility of ligand-based redox processes adds another layer of complexity and interest to their electronic structure. tandfonline.comworktribe.comrsc.orgresearchgate.net The ligand can exist in neutral, radical anionic, or dianionic forms, each imparting different electronic properties to the metal complex.

Computational methods, such as Density Functional Theory (DFT), have been employed to investigate the electronic structure of this compound complexes. For instance, DFT calculations on cobalt diketonate adducts with diiminosuccinonitriles have shown that intramolecular electron transfer from the metal to the redox-active ligand can occur upon complexation. orientjchem.org These studies help in understanding the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the chemical reactivity and electronic transitions of the complexes.

Molecular Orbital Theory Applications to this compound Complexes

Molecular Orbital (MO) theory is a powerful framework for understanding the electronic structure and bonding in coordination compounds, including those of this compound (DISN). numberanalytics.comallen.in It considers the distribution of electrons across the entire molecule by forming molecular orbitals from the combination of atomic orbitals. allen.insolubilityofthings.com This approach is particularly insightful for complexes containing non-innocent ligands like DISN, where the ligand actively participates in the redox chemistry of the complex. worktribe.commathnet.ru

Computational studies, specifically using Density Functional Theory (DFT), which is an application of MO theory, have been employed to investigate the molecular and electronic structures of DISN complexes. mathnet.ruunesp.br One such study focused on the adducts formed between cobalt(II) diketonates and diiminosuccinonitriles. The calculations revealed that the interaction leads to the formation of thermodynamically stable pseudo-octahedral adducts, a process driven by intramolecular metal-to-ligand electron transfer. mathnet.ru

In these complexes, the ground states are predicted to be low-spin structures where a significant portion of the spin density is localized on the DISN ligand rather than the metal center. mathnet.ru This indicates a strong covalent interaction and charge transfer, characteristic features well-described by MO theory. The energy difference between the high-spin and low-spin states determines the potential for properties like valence tautomerism, a reversible intramolecular electron transfer. mathnet.ru For instance, DFT calculations on an adduct of Co(II) acetylacetonate (B107027) with a DISN derivative predicted that the low-spin state is more stable than the high-spin state, although the energy difference can be small, suggesting that such complexes are candidates for exhibiting valence tautomerism. mathnet.ru

The table below summarizes key computational findings for cobalt diketonate adducts with diiminosuccinonitriles, illustrating the application of MO-based methods in predicting their electronic properties. mathnet.ru

| Complex Feature | Adduct of Co(acac)₂ with DISN (R¹=H) | Adduct of Co(hfacac)₂ with DISN (R¹=H) |

| Predicted Ground State | Low-Spin (LS) | High-Spin (HS) |

| Coordination Geometry | Pseudo-octahedral | Pseudo-octahedral |

| Electronic Interaction | Intramolecular metal-to-ligand electron transfer | Intramolecular metal-to-ligand electron transfer |

| Relative Energy (HS vs LS) | LS is more stable | HS is more stable |

| Spin Density (LS State) | Primarily localized on the DISN ligand | N/A |

| Data sourced from DFT UB3LYP/6-311++G(d,p) calculations. mathnet.ru* |

These theoretical applications underscore the importance of MO theory in predicting the structure, stability, and potential magnetic properties of DISN complexes, guiding the synthesis of new materials. numberanalytics.comsolubilityofthings.com

Ligand Field Theory Considerations for this compound Complexes

Ligand Field Theory (LFT) extends the principles of Crystal Field Theory by incorporating aspects of molecular orbital theory to describe the electronic structure of coordination complexes. wikipedia.orgyoutube.comnumberanalytics.com It focuses on the interactions between the metal d-orbitals and the ligand orbitals, which cause the d-orbitals to split into different energy levels. wikipedia.orglibretexts.org The magnitude of this splitting (Δ) determines the electronic and magnetic properties of the complex, such as whether it adopts a high-spin or low-spin configuration. numberanalytics.comlibretexts.org

In the context of this compound complexes, LFT is crucial for interpreting their observed properties. DISN typically coordinates to metal ions through its nitrogen atoms. In heteroleptic iron(II) complexes with an N₆ coordination environment, the inclusion of DISN as a bidentate ligand has been shown to produce low-spin complexes. worktribe.comnii.ac.jp For example, the complex [Fe(L)₂(disn)] (where L is a naphthoquinone-type ligand and disn is this compound) was found to be in a divalent low-spin state across a wide temperature range (10-300 K). nii.ac.jp

The low-spin configuration is confirmed by structural data; the average Fe-N bond length in this complex is approximately 1.949 Å, which is characteristic of a low-spin Fe(II) center. nii.ac.jp This observation indicates that DISN, in combination with the other ligands, generates a strong ligand field, causing a large energy splitting (Δ) between the t₂g and e_g* orbitals. libretexts.org According to LFT, when Δ is greater than the spin-pairing energy, electrons will fill the lower-energy t₂g orbitals before occupying the higher-energy e_g* orbitals, resulting in a low-spin state. youtube.comlibretexts.org

The table below contrasts the properties of an iron(II) complex containing DISN with one containing water ligands, illustrating the effect of the ligand on the spin state.

| Complex | Secondary Ligand | Coordination Environment | Average Fe-Ligand Bond Length (Å) | Spin State |

| [Fe(L)₂(disn)] | This compound | N₆ | ~1.949 | Low-Spin nii.ac.jp |

| [Fe(L)₂(H₂O)₂] | Water | N₄O₂ | ~2.155 | High-Spin nii.ac.jp |

| L = 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione. Data sourced from X-ray crystallography. nii.ac.jp |

These findings place DISN in the stronger-field region of the spectrochemical series for this class of compounds, capable of stabilizing low-spin electron configurations in metal centers like iron(II). worktribe.comlibretexts.orgnii.ac.jp

Catalytic Applications of this compound Metal Complexes

Metal complexes are central to catalysis, and the unique electronic properties of ligands can lead to novel reactivity and applications. nih.govrsc.org The redox-active nature of this compound makes its metal complexes interesting candidates for catalytic processes. worktribe.commathnet.ru

Homogeneous Catalysis Research with this compound Complexes

Homogeneous catalysis occurs when the catalyst and the reactants exist in the same phase, typically in solution. chimia.chsavemyexams.com This allows for high activity and selectivity under mild conditions. rsc.org Research has identified a role for this compound as a co-catalyst in a homogeneous system. Specifically, it is used in the base-catalyzed tetramerization of hydrogen cyanide (HCN) to produce diaminomaleonitrile. google.com

In this process, a basic catalyst (such as a trialkylamine or sodium cyanide) is used in conjunction with a co-catalyst, which can be either cyanogen (B1215507) or this compound itself. google.com The reaction is typically carried out in an aprotic solvent at temperatures between -10 °C and 70 °C. google.com The presence of DISN as a co-catalyst facilitates the conversion of HCN to its tetramer, demonstrating a direct application in a synthetic chemical process. google.com While many homogeneous catalysts are transition metal complexes, this example highlights the utility of an organonitrogen compound in a catalytic role. google.comrsc.org

Heterogeneous Catalysis Research with this compound Complexes

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. savemyexams.com This is common in industrial processes because it simplifies the separation of the catalyst from the product mixture, allowing for easy recovery and reuse. rsc.org Typically, this involves anchoring a catalytically active species, such as a metal complex, onto a solid support like silica (B1680970) or alumina. rsc.orgbeilstein-journals.org

While the principles of creating heterogeneous catalysts from homogeneous precursors are well-established, specific examples of this compound metal complexes being used in heterogeneous catalysis are not widely reported in the surveyed chemical literature. The development of such a catalyst would likely involve the synthesis of a DISN ligand with a functional group suitable for grafting onto a solid support. This would immobilize the [M(disn)] complex, combining the potential redox activity of the DISN ligand with the practical advantages of a heterogeneous system. rsc.orgbeilstein-journals.org

Mechanistic Pathways in this compound Catalytic Cycles

Understanding the mechanistic pathway of a catalytic reaction is key to optimizing its performance and designing new catalysts. nih.govnih.gov A catalytic cycle is a multistep process where the catalyst is regenerated at the end of each turn. princeton.edu For catalysts involving redox-active ligands like this compound, the mechanism can involve electron transfer steps where the ligand actively participates in the reaction. mathnet.ruprinceton.edu

In the catalytic tetramerization of hydrogen cyanide to diaminomaleonitrile, the proposed role for the this compound co-catalyst is not merely structural but involves its chemical transformation. google.com The mechanism is described as a chemical reduction of this compound by hydrogen cyanide to yield diaminomaleonitrile. google.com This suggests a pathway where the C=N imine bonds of DISN are reduced by HCN. The resulting species can then participate in the oligomerization of further HCN molecules, ultimately regenerating the DISN co-catalyst to complete the cycle.

The key mechanistic feature is the redox activity of DISN. Its ability to accept electrons and be reduced is fundamental to its function in this catalytic system. This is consistent with theoretical studies on its transition metal complexes, which show that the DISN ligand can readily accommodate electron density transferred from a metal center. mathnet.ru Therefore, in a catalytic cycle, DISN can act as an electron sink, facilitating transformations by mediating electron flow between substrates. While detailed kinetic and spectroscopic studies would be needed to fully elucidate the intermediates, the available evidence points to a mechanism founded on the non-innocent, redox-active character of the this compound ligand.

Diiminosuccinonitrile in Materials Science and Polymer Chemistry

Diiminosuccinonitrile as a Precursor for Functional Polymers

The reactivity of DISN makes it a valuable monomer for the creation of polymers with specific functionalities. Its ability to undergo polymerization and react with other monomers opens pathways to materials with interesting electronic and structural properties.

Conjugated polymers, characterized by alternating single and double bonds along the polymer backbone, are of significant interest for their electronic and optical properties. While direct polymerization of DISN can lead to conjugated structures, it is also used as a starting material for creating other monomers that are then polymerized.

One of the key transformations of this compound is its conversion to diaminomaleonitrile (B72808) (DAMN). acs.orgnih.gov DAMN, a tetramer of hydrogen cyanide, is a crucial intermediate in the synthesis of various heterocyclic and polymeric materials. acs.orgacs.orgacs.org The polymerization of DAMN, often carried out under thermal or hydrothermal conditions, can result in complex conjugated polymers. acs.orgmdpi.com These polymerization processes can be influenced by factors such as solvent and temperature, which affect the reaction pathways and the properties of the resulting polymers. acs.org For instance, solvothermal polymerization of DAMN has been explored in various organic solvents to optimize reaction conditions and improve the properties of the final polymers. acs.org

The synthesis of conjugated polymers can also be achieved through various coupling reactions. rsc.orgmdpi.com Methods like direct arylation coupling provide a facile route to synthesize building blocks for high-performance conjugated polymers. rsc.org These polymers often find applications in optoelectronic devices due to their unique properties. rsc.org

Here is a table summarizing the synthesis of conjugated polymers involving this compound derivatives:

| Precursor | Polymerization Method | Resulting Polymer Type | Key Characteristics |

| Diaminomaleonitrile (from DISN) | Thermal/Hydrothermal Polymerization | Complex conjugated polymers | Suitable for capacitors, semiconductors, biosensors acs.org |

| Diaminomaleonitrile (from DISN) | Solvothermal Polymerization | DAMN-based polymers | Yields can be optimized by solvent choice acs.org |

| Thiophene-flanked benzothiadiazole derivatives | Direct Arylation Polycondensation | Alternating and random copolymers | Well-defined structures, multichromophore characteristics rsc.org |

| Benzotriazole and thiophene (B33073) derivatives | Palladium-Catalyzed Direct C-H Cross-Coupling Polycondensation | D-π-A conjugated polymers | Promising for OLED applications mdpi.com |

The conjugated nature of polymers derived from this compound and its derivatives imparts conductive and semiconductive properties to these materials. pharmiweb.comuobabylon.edu.iq The electrical properties of these polymers can be tuned by controlling the synthesis conditions and the chemical structure. pharmiweb.com

Polymers derived from diaminomaleonitrile (DAMN), which is synthesized from DISN, have shown potential as semiconductors. acs.org The polymerization of DAMN can lead to materials with extended conjugated systems, which are essential for charge transport. mdpi.com The structure of these polymers can include linear or cyclic conjugated systems and N-heterocyclic fractions, which influence their electronic properties. mdpi.com

The pressure-induced polymerization of cyanogen (B1215507) can produce poly(2,3-diiminosuccinonitrile) (p-DISN), which can then be converted to a cross-linked paracyanogen. acs.org This material exhibits a metallic luster and is thermally and chemically stable, suggesting potential conductive applications. acs.org

Semiconducting materials are generally classified based on their chemical composition into elemental semiconductors, inorganic compound semiconductors, and organic compound semiconductors. pharmiweb.com Polymers derived from DISN fall into the category of organic semiconductors. The conductivity of these materials can be influenced by doping with impurities. powerwaywafer.com

The following table outlines some conductive and semiconductive materials derived from this compound:

| Material | Synthesis Method | Key Properties | Potential Applications |

| DAMN-based polymers | Thermal/Hydrothermal/Solvothermal Polymerization | Extended conjugated systems mdpi.com | Semiconductors, capacitors, biosensors acs.org |

| Paracyanogen | High-pressure conversion of p-DISN | Metallic luster, thermally and chemically stable acs.org | Conductive materials |

| Poly(2,3-diiminosuccinonitrile) (p-DISN) | High-pressure polymerization of cyanogen | Linear chain polymer acs.org | Precursor to conductive materials acs.org |

Advanced Polymer Architectures Incorporating this compound Units

Beyond linear polymers, this compound and its derivatives can be incorporated into more complex polymer architectures, such as hyperbranched polymers, dendrimers, and cross-linked networks. These structures offer unique properties due to their three-dimensional and interconnected nature.

Dendrimers are perfectly branched macromolecules, while hyperbranched polymers have a more random, less perfect branching structure. sigmaaldrich.comthno.org Both are characterized by a high density of terminal functional groups and a globular shape. rsc.org These features lead to properties like high solubility and low viscosity. sigmaaldrich.comscielo.org

While direct synthesis of dendrimers and hyperbranched polymers from this compound is not extensively documented, the reactive nature of DISN and its derivatives like DAMN makes them potential candidates for use as multifunctional monomers or core molecules in dendritic polymer synthesis. frontiersin.org The synthesis of hyperbranched polymers often involves a one-pot reaction, making it a more cost-effective approach compared to the stepwise synthesis of dendrimers. thno.orgscielo.org The properties of hyperbranched polymers can be tailored by modifying their terminal functional groups. frontiersin.org

Polymer networks are formed when polymer chains are linked together by cross-links, creating a three-dimensional structure. gatech.edumdpi.com These materials often exhibit enhanced mechanical properties, thermal stability, and chemical resistance compared to their linear counterparts. gatech.edu

This compound, with its multiple reactive sites, can act as a cross-linking agent or be incorporated into a polymer backbone to provide sites for subsequent cross-linking. The pressure-induced conversion of poly(2,3-diiminosuccinonitrile) to paracyanogen involves cross-linking between adjacent polymer chains through 4+2 cycloadditions. acs.org This results in a highly stable, cross-linked ladder-like structure of fused pyrazine (B50134) rings. researchgate.net

The development of cross-linked polymer networks can be achieved through various chemical reactions. researchgate.net For example, epoxy resins are formed by reacting epoxy monomers with cross-linking agents containing active hydrogens, such as amines. researchgate.net Given that diaminomaleonitrile (derived from DISN) contains amine groups, it could potentially be used as a cross-linker in such systems. The density of cross-links is a critical parameter that influences the properties of the final material. researchgate.netrsc.org

This compound in Supramolecular Assembly and Self-Organization

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, organized structures. mdpi.com These interactions, which include hydrogen bonding, π-π stacking, and electrostatic forces, are crucial in biological systems and are increasingly being utilized in materials science to create functional materials. thno.org

The structure of this compound and its derivatives, with their polar functional groups and potential for hydrogen bonding and π-π interactions, makes them interesting candidates for studies in supramolecular assembly and self-organization. nih.gov Self-assembly is a process where components spontaneously form ordered structures. nih.gov

For instance, amphiphilic molecules can self-assemble in solution to form micelles or other nano-organized structures. osaka-u.ac.jp While specific studies on the self-assembly of polymers directly derived from DISN are not abundant, the principles of supramolecular chemistry suggest that polymers incorporating DISN or its derivatives could be designed to self-organize into complex architectures. beilstein-journals.org The ability to control these non-covalent interactions can lead to the development of "smart" materials that respond to external stimuli. osaka-u.ac.jp

Host-Guest Chemistry with this compound Moieties

Host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a "guest" molecule or ion, held together by non-covalent forces. wikipedia.org These interactions are central to processes like molecular recognition, sensing, and catalysis. wikipedia.orgthno.org The functional groups within the this compound moiety make it a versatile component in host-guest systems.

The imino (=NH) and nitrile (-C≡N) groups in DISN are capable of acting as hydrogen bond donors and acceptors, respectively. This allows DISN-containing structures to interact with and bind to complementary guest molecules. For instance, a macrocyclic host incorporating DISN units could potentially bind small organic molecules or anions within its cavity, with the stability of the complex dictated by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. wikipedia.org

While DISN itself is a small molecule, it can act as a guest, fitting into the cavities of larger host molecules such as cyclodextrins or calixarenes. thno.org The interactions would be governed by the size, shape, and chemical compatibility between DISN and the host's cavity. The ability to form these complexes can be exploited to modify the solubility, reactivity, and electronic properties of DISN for specific applications. Research into supramolecular theranostics, for example, often relies on such host-guest interactions to deliver molecules to specific sites. thno.org

Table 1: Potential Non-Covalent Interactions of this compound in Host-Guest Systems

| Interaction Type | Participating Group in DISN | Potential Guest/Host Partner |

|---|---|---|

| Hydrogen Bonding | Imino group (=NH) | Oxygen or nitrogen atoms in a host/guest |

| Hydrogen Bonding | Nitrile group (-C≡N) | Hydrogen bond donors (e.g., -OH, -NH₂) |

| Metal Coordination | Imino & Nitrile Nitrogen | Metal ions |

| π-π Stacking | Entire planar molecule | Aromatic rings in a host/guest |

| Dipole-Dipole | Nitrile group (-C≡N) | Polar molecules |

Ordered Supramolecular Structures of this compound Systems

Supramolecular chemistry extends beyond individual host-guest pairs to encompass the self-assembly of molecules into larger, ordered structures. wikipedia.orgfrontiersin.org These assemblies are formed and maintained by reversible, non-covalent interactions. wikipedia.org this compound is an excellent candidate for building such structures due to its planarity and multiple interaction sites, which can direct the formation of predictable, extended networks.

Research has pointed toward the formation of self-assembled supramolecular structures from DISN. cnjournals.com The planarity of the molecule facilitates significant π-π stacking, where parallel molecules align to maximize orbital overlap, creating stable columnar or layered arrangements. Furthermore, intermolecular hydrogen bonds can form between the imino groups of one molecule and the nitrile groups of a neighbor, creating a network that extends in one or two dimensions. The combination of these forces can lead to highly ordered crystalline materials with unique properties.

The precise architecture of these supramolecular systems can be influenced by factors such as solvent, temperature, and the presence of other molecules that can co-crystallize with DISN. By controlling these conditions, it is possible to guide the self-assembly process to yield specific topologies, such as tapes, sheets, or three-dimensional lattices.

This compound in Porous Materials and Frameworks

The development of porous materials for applications in gas storage, separation, and catalysis is a major focus of modern materials science. cas.org The rigid and geometrically defined nature of this compound makes it a promising, though not yet widely explored, building block for creating highly ordered porous frameworks like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Metal-Organic Frameworks (MOFs) Incorporating this compound

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers). wikipedia.orgnih.gov The choice of metal and linker determines the MOF's structure, pore size, and chemical functionality. wikipedia.org

This compound is a compelling candidate for use as a linker or a functional component in MOFs. Its four nitrogen atoms can act as coordination sites, binding to metal centers to form a stable, extended network. The synthesis of an iron(II) complex with DISN has been reported, demonstrating its capacity to coordinate with metal ions. acs.org The rigidity of the DISN molecule would help ensure the formation of a robust and permanently porous framework after the removal of solvent molecules.

The potential utility of a DISN-based MOF is significant. The nitrogen-rich environment of the pores could offer preferential binding sites for specific gas molecules, such as carbon dioxide, which is relevant for carbon capture technologies. nih.gov Furthermore, the imino groups could be chemically modified after the MOF is synthesized (post-synthetic modification) to introduce new functionalities or tune the framework's properties. While specific MOFs built exclusively from DISN linkers are not yet prominent in the literature, its structural and chemical attributes align well with the principles of reticular chemistry used to design and synthesize new MOFs. wikipedia.org

Table 2: Projected Properties of a Hypothetical DISN-Based MOF

| Property | Projected Characteristic | Rationale |

|---|---|---|

| Porosity | Permanent and well-defined | Rigidity of the DISN linker prevents pore collapse. |

| Thermal Stability | Moderate to high | Strength of the metal-nitrogen coordination bonds. |

| Chemical Functionality | High density of nitrogen sites | Presence of four nitrogen atoms per linker. |

| Gas Adsorption | Selective for polar molecules (e.g., CO₂) | Polar nature of the imino and nitrile groups. |

| Catalytic Activity | Potential for Lewis acid/base catalysis | Exposed nitrogen sites and metal nodes. cas.org |

Covalent Organic Frameworks (COFs) Utilizing this compound

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers where organic building blocks are linked by strong covalent bonds. wikipedia.orgrsc.org This results in materials with exceptional thermal and chemical stability. wikipedia.orgfrontiersin.org A key strategy for synthesizing COFs is through dynamic covalent chemistry, such as the formation of imine bonds. rsc.org

This compound is structurally suited to be a monomer in the synthesis of COFs. The term "diimino" in its name highlights the presence of two imine-like functional groups. These groups can undergo condensation reactions with other monomers, such as polyaldehydes, to form larger, extended two-dimensional sheets or three-dimensional networks. The resulting COF would feature a high density of nitrogen atoms and cyano groups within its ordered porous structure.

A COF constructed from DISN would be expected to exhibit several desirable properties. The covalent backbone would ensure high stability, while the inherent porosity could be tuned by selecting co-monomers of different sizes and geometries. mdpi.com The electron-withdrawing nature of the four nitrile groups would impart unique electronic properties, potentially making the COF useful in optoelectronic or sensing applications. frontiersin.org The nitrogen-rich pores could also be exploited for selective adsorption or as a scaffold for heterogeneous catalysis. mdpi.com

Theoretical and Computational Studies of Diiminosuccinonitrile

Quantum Chemical Calculations on Diiminosuccinonitrile Molecular Structure

Quantum chemical calculations are fundamental to elucidating the three-dimensional arrangement of atoms in this compound and understanding its stability. solubilityofthings.comarabjchem.org These methods solve the Schrödinger equation for the molecule, providing detailed information about bond lengths, bond angles, and torsional angles. solubilityofthings.commdpi.com

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules like this compound. wikipedia.org DFT calculations have been instrumental in studying intermolecular interactions and predicting the structural properties of various chemical systems. frontiersin.orgect-journal.kz The accuracy of DFT methods in predicting molecular geometries has been shown to be comparable to experimental techniques like gas electron diffraction (GED) when appropriate functionals are used. mdpi.com

For this compound, DFT calculations, likely employing hybrid functionals such as B3LYP, would be used to optimize the molecular geometry and determine its most stable conformation. arabjchem.orgresearchgate.net These calculations provide insights into the planarity of the molecule and the electronic distribution, which are crucial for understanding its reactivity. researchgate.netresearchgate.net

Table 1: Representative DFT Functionals for Molecular Structure Optimization

| Functional | Type | Key Features |

|---|---|---|

| B3LYP | Hybrid GGA | Combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Widely used for its balance of accuracy and computational cost. arabjchem.org |

| PBE0 | Hybrid GGA | A parameter-free hybrid functional that often provides improved accuracy for various molecular properties. mdpi.com |

| M06-2X | Hybrid Meta-GGA | Offers good performance for main-group thermochemistry, kinetics, and non-covalent interactions. |

| TPSSh | Hybrid Meta-GGA | Generally provides accurate geometries for a wide range of molecules. mdpi.com |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. pku.edu.cn The Hartree-Fock (HF) method is a foundational ab initio technique. uniovi.es More advanced and accurate methods, such as Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CC) theory, build upon the HF method to better account for electron correlation. nih.govmdpi.com

The choice of a basis set is a critical aspect of any ab initio or DFT calculation, as it defines the set of functions used to build the molecular orbitals. computationalscience.org The selection involves a trade-off between accuracy and computational cost. pku.edu.cnmit.edu For a molecule like this compound, a split-valence basis set, such as those from Pople (e.g., 6-31G(d)) or Dunning (e.g., cc-pVTZ), is a common starting point. uniovi.escomputationalscience.org The inclusion of polarization functions (e.g., (d,p)) is nearly always important for accurately describing bonding, and diffuse functions may be necessary if studying anions or weak interactions. stackexchange.com

Table 2: Common Basis Sets for Ab Initio Calculations

| Basis Set Family | Type | Description |

|---|---|---|

| Pople Style (e.g., 6-31G*, 6-311+G(d,p)) | Split-Valence | The core orbitals are described by a single basis function, while the valence orbitals are split into multiple functions to allow for more flexibility. uniovi.es Polarization and diffuse functions can be added. |

| Dunning's Correlation Consistent (e.g., cc-pVDZ, aug-cc-pVTZ) | Correlation Consistent | Designed to systematically converge towards the complete basis set limit. "Aug" indicates the addition of diffuse functions. |

| Ahlrichs Style (e.g., def2-SVP, def2-TZVP) | Split-Valence | Provides a balanced description of various molecular properties and is often used in conjunction with DFT methods. |

Computational Modeling of this compound Reactivity

Computational modeling is a powerful tool for exploring the chemical reactivity of this compound. mit.edunsps.org.ng By simulating reaction pathways, researchers can gain insights into reaction mechanisms, identify key intermediates, and predict the products of chemical transformations. numberanalytics.com

A transition state (TS) is a high-energy, transient species that represents the energy maximum along a reaction coordinate. ustc.edu.cnlibretexts.org Locating the TS is crucial for understanding the kinetics of a reaction. Various computational methods are employed to find these first-order saddle points on the potential energy surface. ustc.edu.cnuni-stuttgart.de

Common techniques include synchronous transit methods (Linear Synchronous Transit, LST, and Quadratic Synchronous Transit, QST) and eigenvector-following methods like the partitioned rational function optimization (P-RFO). uni-stuttgart.deccl.net For complex reactions, methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path between reactants and products. ims.ac.jp The initial guess for a TS search can be generated manually based on chemical intuition or through automated methods. ustc.edu.cn The level of theory used for a TS search is important, with higher levels generally providing more accurate structures. ustc.edu.cnccl.net

A reaction coordinate diagram plots the potential energy of a system as a function of the reaction progress, providing a visual representation of a chemical transformation. libretexts.org The reaction coordinate itself is a geometric parameter that changes during the reaction, such as a bond length or angle. libretexts.orgsmu.edu

Analysis of the reaction coordinate helps in understanding the mechanism of a reaction. smu.edu Following the Intrinsic Reaction Coordinate (IRC) from a confirmed transition state down to the reactants and products ensures that the located TS correctly connects the desired minima on the potential energy surface. ccl.netgithub.io The analysis of the reaction path can reveal important details about the structural changes that occur during the transformation of this compound. smu.edu The suitability of a chosen reaction coordinate can also be tested by analyzing the dynamics along it to check for memory effects, which would indicate that important degrees of freedom have been projected out. simtk.orgaps.org

Electronic Structure Prediction and Spectroscopic Parameter Derivations for this compound

Computational methods are essential for predicting the electronic structure and deriving spectroscopic parameters for this compound. nih.govresearchgate.net These predictions are vital for interpreting experimental spectra and understanding the molecule's interaction with electromagnetic radiation. acs.org

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be readily calculated using DFT and ab initio methods. arabjchem.orgnsps.org.ng These frontier orbitals are key to understanding the molecule's reactivity and electronic transitions. nsps.org.ng

Time-dependent DFT (TD-DFT) is a powerful method for calculating the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net By simulating the electronic spectrum, researchers can correlate the calculated transitions with experimental observations. Furthermore, calculations of vibrational frequencies are used to predict the infrared (IR) and Raman spectra of this compound. These theoretical spectra can aid in the identification and characterization of the molecule. The accuracy of these predicted spectroscopic parameters is highly dependent on the chosen level of theory and basis set. scisat.cad-nb.info

HOMO-LUMO Gap and Orbital Analysis of this compound

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and optical properties. physchemres.orgirjweb.com A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the ground state. ajchem-a.com

The HOMO-LUMO gap is a key determinant of a molecule's electronic transport properties and is directly related to its ionization potential and electron affinity through Koopmans' theorem. ajchem-a.com While specific values for isolated this compound are dependent on the computational method, the analysis of its orbitals provides insight into the regions of electrophilic and nucleophilic attack. ajchem-a.com

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

| Concept | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital. Acts as an electron donor. physchemres.org | The energy of the HOMO is related to the molecule's ionization potential. ajchem-a.com |

| LUMO | Lowest Unoccupied Molecular Orbital. Acts as an electron acceptor. physchemres.org | The energy of the LUMO is related to the molecule's electron affinity. ajchem-a.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO). ajchem-a.com | Characterizes chemical reactivity, stability, and the lowest electronic excitation energy. physchemres.orgirjweb.com |

Molecular Dynamics Simulations Involving this compound Systems

Molecular dynamics (MD) is a powerful computational simulation technique used to analyze the physical movements of atoms and molecules over time. masterorganicchemistry.com By numerically solving Newton's equations of motion, MD simulations provide a dynamic view of a system, revealing information about its conformational changes, flexibility, and interactions with its environment, such as a solvent. masterorganicchemistry.complos.org This method is crucial for bridging the gap between static molecular structures and dynamic biological or chemical functions. For complex systems, ab initio MD simulations, which calculate forces from electronic structure theory on the fly, can provide high accuracy. Such simulations have been performed to model the reactivity of this compound under specific conditions like high pressure.

Conformational Analysis and Flexibility of this compound